7,7'-Dihydrotaiwanin C

Description

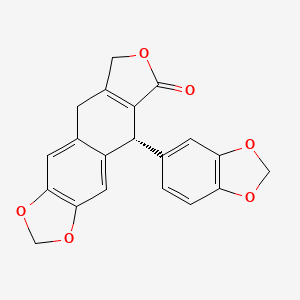

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H14O6 |

|---|---|

Molecular Weight |

350.3 g/mol |

IUPAC Name |

(5R)-5-(1,3-benzodioxol-5-yl)-8,9-dihydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |

InChI |

InChI=1S/C20H14O6/c21-20-19-12(7-22-20)3-11-5-16-17(26-9-25-16)6-13(11)18(19)10-1-2-14-15(4-10)24-8-23-14/h1-2,4-6,18H,3,7-9H2/t18-/m1/s1 |

InChI Key |

DBOCPTFHTGKHEP-GOSISDBHSA-N |

Isomeric SMILES |

C1C2=C([C@@H](C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6)C(=O)OC2 |

Canonical SMILES |

C1C2=C(C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6)C(=O)OC2 |

Origin of Product |

United States |

Natural Occurrence and Extraction of 7,7 Dihydrotaiwanin C

Identification of Plant Sources for 7,7'-Dihydrotaiwanin C

The principal natural source of this compound is the Taiwan red cypress, scientifically known as Chamaecyparis formosensis Matsumura. researchgate.netnih.govthieme-connect.com This precious tree species is endemic to Taiwan and is renowned for its durable timber. researchgate.net The presence of this compound in this particular species was established through phytochemical studies aimed at identifying its various chemical constituents. researchgate.netnih.govthieme-connect.com

Distribution within Plant Tissues (e.g., Heartwood)

Research has pinpointed the heartwood of Chamaecyparis formosensis as the specific tissue where this compound is concentrated. researchgate.netnih.govthieme-connect.com The isolation of this compound has been achieved from wood chips derived from the heartwood of this tree. researchgate.netnih.govthieme-connect.com The heartwood is the dense inner part of a tree trunk, yielding the hardest timber.

Methodologies for Isolation and Purification

The process of isolating and purifying this compound from its natural source involves a multi-step approach utilizing various laboratory techniques.

Solvent Extraction Techniques (e.g., Methanol (B129727), Ethyl Acetate)

The initial step in the isolation process involves solvent extraction from the wood chips of the heartwood of Chamaecyparis formosensis. nih.govthieme-connect.com Methanol is first used to create a crude extract. nih.govthieme-connect.com This methanolic extract is then further partitioned, with an ethyl acetate-soluble fraction being identified as a suitable candidate for containing the desired lignans (B1203133). nih.govthieme-connect.com

Table 1: Solvents Used in the Extraction of this compound

| Solvent | Purpose |

| Methanol | Initial extraction from heartwood chips. nih.govthieme-connect.com |

| Ethyl Acetate (B1210297) | Further fractionation of the methanol extract. nih.govthieme-connect.com |

Chromatographic Separation Techniques (e.g., Column Chromatography)

Following solvent extraction, chromatographic techniques are employed to separate the individual compounds from the complex mixture. Column chromatography is a key method used in this purification process. nih.govthieme-connect.com This technique allows for the separation of the components of the ethyl acetate fraction, leading to the isolation of several lignans, including this compound. nih.govthieme-connect.com While the specific details of the column chromatography parameters are not extensively elaborated in the provided search results, it is a standard and effective method for such separations.

Crystallization and Single Crystal Structure Determination

After successful isolation through chromatography, the final step in obtaining a pure sample of this compound is often crystallization. This process allows for the formation of a highly ordered crystal lattice, which is essential for definitive structural elucidation. nih.govthieme-connect.com The single crystal structure of 7,7'-(S)-dihydrotaiwanin C has been successfully determined, providing a precise three-dimensional model of the molecule. researchgate.netnih.govthieme-connect.com This structural determination is crucial for confirming the identity of the isolated compound and for understanding its chemical properties.

Chemical Synthesis and Analog Development of 7,7 Dihydrotaiwanin C

Strategies for Total Synthesis of 7,7'-Dihydrotaiwanin C and Related Arylnaphthalenes

The construction of the characteristic arylnaphthalene skeleton of this compound relies on sophisticated chemical transformations. Modern synthetic chemistry has provided several powerful methodologies, including pericyclic reactions, transition-metal-catalyzed cross-couplings, and photocatalytic strategies, to assemble this complex scaffold.

Dehydrogenative Dehydro-Diels-Alder Reactions in Lignan (B3055560) Synthesis

A prominent and elegant strategy for constructing the arylnaphthalene lignan framework is the intramolecular dehydro-Diels-Alder (DDA) reaction. acs.orgnih.gov This method typically involves the thermal cyclization of a suitably designed styrene-yne precursor. nih.gov A key advantage of this approach is its ability to selectively yield either the arylnaphthalene or the corresponding aryldihydronaphthalene lactone from a single, common precursor, simply by modifying the reaction conditions. acs.org

Research has demonstrated that the choice of solvent is a critical determinant of the reaction's outcome. acs.org For instance, conducting the DDA reaction in dimethylformamide (DMF) exclusively produces aryldihydronaphthalene lactones. Conversely, using nitrobenzene (B124822) (PhNO₂) as the solvent selectively furnishes the fully aromatic arylnaphthalene lactones. acs.org This selectivity allows for controlled access to compounds like Taiwanin C (the arylnaphthalene) and this compound (the aryldihydronaphthalene). The reaction is often facilitated by microwave irradiation, which can significantly reduce reaction times. nih.govpitt.edu Mechanistic studies, including isotopic labeling experiments, have revealed that these selective outcomes arise from diverging mechanistic pathways from a common intermediate. pitt.edupitt.edu The formation of dihydronaphthalene products proceeds via a radical pathway, while the naphthalene (B1677914) products are generated through a unimolecular elimination of hydrogen gas. pitt.edu

| Precursor Type | Solvent | Key Condition | Predominant Product | Reference |

| Styrene-yne | DMF | Thermal/Microwave | Aryldihydronaphthalene Lactone | acs.org |

| Styrene-yne | PhNO₂ in o-DCB | Thermal/Microwave | Arylnaphthalene Lactone | acs.orgnih.gov |

Palladium-Catalyzed C-H Arylation Approaches

Palladium-catalyzed C-H activation and arylation have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net This strategy is highly relevant for the synthesis of the arylnaphthalene core, which involves the coupling of two aryl rings. These reactions enable the direct functionalization of C-H bonds on an aromatic ring with an aryl halide. rsc.org

A significant challenge in C-H arylation is controlling chemo- and regioselectivity, particularly when the substrate contains other reactive sites. uva.es In the context of arylnaphthalene lignan synthesis, where aniline-like precursors might be used, preventing competitive C-N coupling is crucial. The development of specialized ligand systems, such as [2,2'-bipyridin]-6(1H)-one (bipy-6-OH), has been instrumental in overcoming this challenge. uva.es These ligands can cooperate in the C-H cleavage step and kinetically disfavor the undesired C-N bond formation. uva.es Furthermore, directing groups are often employed to guide the arylation to a specific position, typically ortho to the directing group, ensuring high regioselectivity. researchgate.netacs.org While not explicitly detailed for this compound itself, this methodology provides a robust framework for constructing the key 2-aryl-naphthalene substructure from simpler precursors.

| Reaction Type | Catalyst System | Substrate Example | Key Feature | Reference |

| ortho-Arylation | Pd(OAc)₂ / Ligand | Unprotected Anilines | Ligand-enabled chemoselectivity (C-C vs. C-N) | uva.es |

| ortho-Arylation | Palladium Catalyst | Anilides | Use of a removable N-acyl directing group | acs.org |

| C-H Arylation | Pd(OAc)₂ (ligand-free) | Benzophospholes | Direct arylation with aryl iodides/bromides | rsc.org |

Organocatalysis and Photocatalysis in Arylnaphthalene Skeleton Construction

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. mdpi.com For building complex cyclic systems, organocatalysts can facilitate cascade reactions, where multiple bond-forming events occur in a single operation. For example, a chiral amine catalyst can initiate a Diels-Alder/Michael cascade process to convert simple hydroquinone (B1673460) derivatives into complex tricyclic skeletons with high enantioselectivity. mdpi.com

| Catalysis Type | Catalyst Example | Transformation | Key Principle | Reference |

| Organocatalysis | Chiral Thiourea | Asymmetric Michael Addition | Non-covalent interactions (H-bonding) | mdpi.com |

| Organocatalysis | Chiral Amine | Diels-Alder/Michael Cascade | Covalent catalysis (iminium/enamine) | mdpi.com |

| Photocatalysis | Iridium Complex | Photoredox C-H Functionalization | Single-Electron Transfer (SET) | mdpi.com |

| Organo-Photocatalysis | Organic Dyes | Aryl Radical Formation | Energy Transfer or SET | tue.nl |

Stereoselective Synthetic Methodologies

Lignans (B1203133) such as this compound are chiral molecules, meaning they exist as specific three-dimensional stereoisomers. researchgate.net The biological activity of such compounds is often dependent on their precise stereochemistry. Therefore, stereoselective synthesis—the ability to produce a single desired stereoisomer—is of paramount importance. thieme-connect.de

Stereocontrol can be incorporated into any of the key bond-forming strategies used to construct the arylnaphthalene skeleton. For example, asymmetric Diels-Alder reactions, often catalyzed by chiral organocatalysts, can establish multiple stereocenters in the six-membered ring with high fidelity. mdpi.comrsc.org In transition-metal catalysis, chiral ligands coordinated to the metal center can induce stereoselectivity in hydrogenation or cross-coupling reactions. thieme-connect.de The synthesis of specific (E)- or (Z)-isomers of alkene precursors is also a critical aspect, which can be achieved through stereoselective coupling and dehydration reactions. nih.gov For a molecule like this compound, which has axial chirality, methods that control the orientation of the aryl group relative to the naphthalene core during the coupling step are essential.

| Reaction | Method/Catalyst | Stereochemical Control | Relevance | Reference |

| Diels-Alder Reaction | Chiral Organocatalyst | Enantioselective cyclization | Core skeleton formation | mdpi.com |

| Hydrogenation | Chiral Metal Complex | Enantioselective reduction of C=C bonds | Saturation of rings/side chains | thieme-connect.de |

| Cross-Coupling | Cu(I) / Chiral Diamine | Formation of specific vinyl isomer | Precursor synthesis | nih.gov |

| Epoxidation | Chiral Catalyst | Stereoselective oxygen insertion | Functional group manipulation | researchgate.net |

Design and Preparation of this compound Derivatives

The synthesis of derivatives of a natural product is a cornerstone of medicinal chemistry, aimed at exploring the structure-activity relationship (SAR) and potentially discovering analogs with enhanced potency, selectivity, or improved physicochemical properties. nih.gov

Structural Modification Approaches

The structural framework of this compound offers several sites for chemical modification. Common strategies, as demonstrated in the synthesis of derivatives of other natural product classes like coumarins and xanthones, can be applied. nih.govacademie-sciences.fr

One primary approach is the modification of the phenolic hydroxyl groups. These groups can be readily alkylated or, more specifically, prenylated using reagents like prenyl bromide in a basic medium. nih.gov This modification can significantly alter the lipophilicity and receptor-binding interactions of the molecule.

Another strategy involves reactions with the lactone ring. The lactone could potentially be opened to the corresponding hydroxy acid and then re-functionalized to form amides or other esters. Furthermore, new functional groups can be introduced onto the aromatic rings through electrophilic substitution reactions, provided that selectivity can be controlled. A more advanced approach involves synthesizing entirely new derivatives by using modified building blocks in the initial total synthesis. For example, by analogy to the synthesis of coumarin (B35378) derivatives, one could prepare various aminophenol derivatives of the core structure to explore the impact of nitrogen-containing substituents. academie-sciences.fr These modifications are crucial for developing a comprehensive understanding of how the structure of this compound relates to its biological function.

| Modification Strategy | Reagents/Conditions | Target Site | Derivative Type | Reference (by Analogy) |

| Prenylation | Prenyl bromide, Base | Phenolic Hydroxyls | O-Prenylated derivatives | nih.gov |

| Amination/Condensation | Aminophenols, EtOH, Reflux | Carbonyl group | Aminophenol adducts | academie-sciences.fr |

| Acylhydrazone Formation | Cyanohydrazides | Carbonyl/Acyl group | Acryloylcyanohydrazones | nih.gov |

| Oxidative Cyclization | Oxidizing Agent | Prenylated Phenols | Dihydropyranoxanthones | nih.gov |

Semi-Synthetic and Chemoenzymatic Transformation Routes

Semi-synthesis and chemoenzymatic strategies represent a powerful intersection of chemical and biological methods, offering pathways to complex molecules that can be difficult to achieve through purely chemical or biological means alone. In the context of lignans, these approaches can provide efficient routes to novel analogs by leveraging the high selectivity of enzymes.

Chemoenzymatic synthesis combines traditional organic synthesis with enzyme-catalyzed reactions. This approach is particularly advantageous for steps requiring high stereoselectivity, such as the creation of specific chiral centers, a common feature in lignan structures. For instance, a key intermediate can be synthesized chemically and then subjected to an enzymatic transformation for a crucial cyclization or modification step. While specific chemoenzymatic routes for this compound are not extensively documented, the principles are well-established in the synthesis of other complex natural products like macrocyclic peptides and polyketides. nih.gov The use of isolated thioesterase (TE) domains to catalyze macrocyclization in peptide synthesis is a prime example of this strategy's power. nih.gov

A documented chemoenzymatic synthesis of a cis-lignan lactone highlights the potential of this approach within the lignan family. hkbu.edu.hk Such methods could theoretically be adapted to produce precursors or analogs of this compound, offering cleaner reactions and higher yields for specific transformations compared to purely chemical methods. The development of these routes relies on identifying and engineering suitable enzymes that can act on lignan-specific substrates.

Advanced Synthetic Methodologies

The total synthesis of lignans often requires advanced and robust chemical reactions to construct their characteristic polycyclic and stereochemically rich structures. Methodologies that enable the efficient formation of carbon-carbon bonds and heterocyclic rings are particularly crucial.

The Ueno-Stork reaction is a powerful tool in organic synthesis for the formation of five- and six-membered rings through a radical cyclization mechanism. This reaction has been effectively employed in the total synthesis of several lignans, demonstrating its utility in constructing the core skeletons of these natural products. nih.govnih.gov

The key step typically involves the radical cyclization of an α-bromo or other halo acetal (B89532) onto a tethered alkene or alkyne. nih.govresearchgate.net For example, in the synthesis of (±)-sacidumlignan A and (±)-cyclogalgravin, the Ueno-Stork radical cyclization was a pivotal step. nih.govnih.gov The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH). nih.govresearchgate.net In the synthesis of sacidumlignan A, an α-bromo acetal was subjected to these conditions to successfully form a key cyclic intermediate, which was then elaborated to the final natural product. nih.govnih.gov This strategy highlights the reaction's effectiveness in creating the foundational ring systems of complex lignans. connectjournals.com

Table 1: Application of Ueno-Stork Radical Cyclization in Lignan Synthesis

| Target Lignan | Key Precursor | Reagents | Outcome | Reference |

|---|---|---|---|---|

| (±)-Sacidumlignan A/D | α-Bromo Acetal 21 | Bu₃SnH, AIBN | Formation of the core cyclic structure of the lignan. | nih.govresearchgate.net |

The Barbier reaction is an organometallic reaction that involves the in situ generation of an organometallic reagent, which then reacts with a carbonyl compound. wikipedia.org This one-pot procedure is a key advantage over the similar Grignard reaction, which requires the preformation of the organometallic reagent. wikipedia.org The Barbier reaction is versatile, utilizing metals like zinc, samarium, indium, and magnesium, and is often compatible with aqueous conditions, aligning with the principles of green chemistry. wikipedia.org

In the realm of lignan synthesis, the Barbier reaction has proven to be a valuable method for carbon-carbon bond formation and cyclization. For instance, the first total synthesis of (±)-sacidumlignan D featured a zinc-mediated Barbier reaction to construct the key γ-lactone intermediate. nih.gov A similar zinc-mediated reaction between a diaryl ketone and crotyl bromide was used to synthesize an α-exo-methylene-γ-lactone, a precursor for Sacidumlignan B. mdpi.com

Furthermore, intramolecular versions of the Barbier reaction are powerful for ring closure. In an asymmetric total synthesis of (−)-plicatic acid, an intramolecular Barbier reaction using samarium(II) iodide (SmI₂) and nickel(II) iodide (NiI₂) was employed to diastereoselectively form a key diol intermediate. nih.gov The synthesis of (±)-Normethylgomisin A also utilized a samarium-Barbier reaction as a key step. jst.go.jp These examples underscore the Barbier reaction's utility in creating both acyclic and cyclic structural motifs found in diverse lignans.

Table 2: Examples of Barbier Reaction in Lignan Synthesis

| Lignan/Intermediate Synthesized | Metal/Reagents | Key Transformation | Outcome | Reference |

|---|---|---|---|---|

| (±)-Sacidumlignan D | Zinc (Zn) | Reaction of diaryl ketone and allyl bromide | Formation of a key γ-lactone intermediate. | nih.gov |

| Sacidumlignan B Precursor | Zinc (Zn) | Reaction of diaryl ketone 7 and crotyl bromide 8 | One-step formation of α-exo-methylene-γ-lactone 9. | mdpi.com |

| (−)-Plicatic Acid | Samarium(II) Iodide (SmI₂), Nickel(II) Iodide (NiI₂) | Intramolecular cyclization | Diastereoselective formation of diol 90. | nih.gov |

Biological Activities and Mechanistic Investigations of 7,7 Dihydrotaiwanin C

In Vitro Biological Activity Profiling

Initial investigations into the biological activity of 7,7'-Dihydrotaiwanin C have centered on its cytotoxic effects against various cell lines, employing standard in vitro assays to quantify its potency.

The primary evaluation of this compound's antineoplastic potential has been through cytotoxicity assays against human cancer cell lines.

Research has demonstrated that 7,7'-(S)-dihydrotaiwanin C exhibits significant cytotoxic activity against human promyelocytic leukemia (HL-60) cells. nih.govresearchgate.net In a study, the compound was tested for its ability to inhibit the growth of HL-60 cell lines, showing a half-maximal inhibitory concentration (IC₅₀) of 4.03 µg/mL after a 24-hour incubation period. researchgate.netsorbonne-universite.fr This potent activity against this specific leukemia cell line highlights its potential as a cytotoxic agent. researchgate.net

Table 1: Cytotoxic Activity of this compound against HL-60 Cells

| Compound | Cell Line | Incubation Time | IC₅₀ Value (µg/mL) | Source(s) |

|---|

The cytotoxic effects of this compound were also assessed against human hepatoma (Hepa-G2) cell lines. nih.govsorbonne-universite.fr In the same study where its potent effects on HL-60 cells were noted, it was evaluated against Hepa-G2. sorbonne-universite.fr However, while other lignans (B1203133) isolated from the same source showed activity, a significant cytotoxic effect for this compound against the Hepa-G2 cell line was not specifically reported, in contrast to its strong activity against HL-60 cells. nih.govresearchgate.net

Table 2: Cytotoxic Assessment of this compound against Hepa-G2 Cells

| Compound | Cell Line | Result | Source(s) |

|---|

This compound is classified as a phytogenic antineoplastic agent. nih.govtargetmol.com This classification stems from its demonstrated ability to inhibit the proliferation of cancer cells, such as the HL-60 line. nih.gov The term "antineoplastic" indicates that a substance has the effect of preventing, inhibiting, or halting the development of a neoplasm, or tumor. nih.govmdpi.com The investigation of such plant-derived compounds is a significant area of focus in the search for new cancer therapies. nih.gov

The Brine Shrimp Lethality Test (BST) is a simple, inexpensive, and rapid bioassay used for the preliminary screening of the cytotoxic potential of natural product extracts. mdpi.comnih.gov In the research that led to the isolation of this compound, an ethyl acetate (B1210297) (EtOAc)-soluble extract from the heartwood of Chamaecyparis formosensis was subjected to BST. nih.govsorbonne-universite.fr The extract demonstrated significant lethality with a median lethal concentration (LC₅₀) of 15.36 µg/mL. nih.govsorbonne-universite.fr This positive result in the BST indicated that the extract was a promising candidate for further fractionation and study to identify its active antitumor components, which ultimately led to the isolation of this compound. nih.gov

Table 3: Brine Shrimp Lethality Test for the Source Extract

| Test Material | Bioassay | Result (LC₅₀) | Significance | Source(s) |

|---|

Cytotoxic Activity in Cancer Cell Lines

Elucidation of Cellular and Molecular Mechanisms of Action

While the cytotoxic activity of this compound has been established against specific cancer cell lines, the scientific literature available from the conducted searches does not provide detailed investigations into its specific cellular and molecular mechanisms of action. Further research would be required to determine how it induces cell death, for instance, whether it triggers apoptosis, causes cell cycle arrest at a specific phase, or inhibits key enzymatic pathways involved in cancer cell proliferation.

Induction of Apoptosis and Cell Cycle Modulation

7,7'-(S)-Dihydrotaiwanin C exhibits potent cytotoxic activity against the human promyelocytic leukemia (HL-60) cell line, with a reported half-maximal inhibitory concentration (IC₅₀) of 4.03 μg/mL after 24 hours of exposure. nih.govsorbonne-universite.fr While the precise apoptotic pathway for this specific compound is not fully detailed in the provided research, the broader class of arylnaphthalene lignans is known to induce cancer cell death through apoptosis. plos.orgacs.org

The process of apoptosis is a form of programmed cell death essential for eliminating unwanted or damaged cells and is a primary target for many cancer therapies. wikipedia.orgnih.gov For related arylnaphthalene lignans, cytotoxicity is often mediated by the activation of caspases, which are proteases that execute the process of apoptosis. plos.orgnih.gov Studies on compounds like 6'-hydroxy justicidin A (HJA) and 6'-hydroxy justicidin B (HJB) show they induce a caspase-dependent apoptotic pathway in human leukemia K562 cells. plos.org This programmed cell death is often accompanied by modulation of the cell cycle. wikipedia.orgnih.gov The cell cycle is a series of events leading to cell division and replication; its dysregulation is a hallmark of cancer. ucl.ac.ukfrontiersin.org Some arylnaphthalene lignans can cause cell cycle arrest, for instance at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating. nih.govnih.gov This dual action of inducing apoptosis and halting the cell cycle is a key characteristic of many effective anticancer agents. mdpi.com

Interaction with Cellular Targets (e.g., Topoisomerases for Arylnaphthalenes)

A primary mechanism of action for many arylnaphthalene lignans is the inhibition of DNA topoisomerases. plos.orgnih.gov These are essential enzymes that manage the topological state of DNA during processes like replication and transcription. nih.govmdpi.com By creating transient breaks in the DNA backbone, they relieve helical tension. nih.govplos.orgplos.org Arylnaphthalene lignans can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex, which leads to DNA breaks and ultimately, cell death. nih.govnih.govnih.gov Both Topoisomerase I and Topoisomerase II have been identified as targets for different lignan (B3055560) derivatives. plos.orgnih.gov

However, it is noteworthy that not all cytotoxic arylnaphthalene lignans function as topoisomerase inhibitors. acs.org For example, a class of related compounds known as phyllanthusmins demonstrates potent antiproliferative activity against cancer cells without significantly inhibiting DNA topoisomerase IIα. acs.orgthieme-connect.comnih.gov Mechanistic studies on phyllanthusmin D showed that it induces apoptosis through caspase-3 activation, independent of topoisomerase IIα inhibition. acs.org The specific interaction, if any, between this compound and topoisomerase enzymes has not been explicitly detailed in the available research.

Influence on Signaling Pathways (e.g., Estrogen Receptor Binding for Related Lignans)

Lignans are recognized as a major class of phytoestrogens, which are plant-derived compounds with structural similarities to mammalian estrogens like 17β-estradiol. oregonstate.eduoup.com This structural mimicry allows them to bind to estrogen receptors (ERs), including ERα and ERβ. nih.govaacrjournals.orgnih.gov The interaction with ERs can lead to either estrogenic (agonist) or anti-estrogenic (antagonist) effects, depending on the specific lignan, the tissue type, and the receptor subtype present. oregonstate.edunih.gov

This modulation of estrogen signaling pathways is significant because estrogens are known to play a role in the development and progression of hormone-dependent cancers, such as breast cancer. oup.com By competing with endogenous estrogens for receptor binding, lignans may reduce the risk of these cancers. oup.com Studies have shown that some plant lignans exhibit estrogenic activity, while others act as moderate anti-estrogens. nih.gov Furthermore, dietary intake of lignans has been associated with a reduced risk of ER-positive postmenopausal breast cancer. oup.com Although direct studies on this compound binding to estrogen receptors are not available, its classification as a lignan suggests it may have the potential to influence ER-mediated signaling pathways, a characteristic that warrants further investigation. nih.govnih.govbmbreports.orgepa.govrcsb.org

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological effects is crucial for optimizing its therapeutic potential. SAR studies on the broader class of arylnaphthalene lignans provide valuable insights. plos.orgnih.gov

Correlation of Structural Motifs with Biological Potency

Research on a series of arylnaphthalene lignans has revealed that specific chemical modifications can dramatically alter their antiproliferative activity. plos.org A key finding is the role of substitutions on the arylnaphthalene core. For instance, the presence of a hydroxyl group at the C-6′ position significantly enhances antiproliferative activity. plos.org Conversely, a methoxyl group at the C-1 position has been shown to decrease this effect. plos.org The lactone ring, a common feature in these compounds, has also been identified as important for biological activity. nih.gov These correlations highlight that the type and position of functional groups on the lignan scaffold are critical determinants of its potency.

Identification of Key Pharmacophores and Active Sites

A pharmacophore is an abstract representation of the molecular features necessary for a drug's interaction with a specific biological target. dovepress.comunina.it Based on SAR studies of arylnaphthalene lignans, a general pharmacophore can be proposed. plos.org This model would include:

The rigid, planar arylnaphthalene skeleton.

A strategically positioned lactone ring.

Specific hydrogen bond donor/acceptor sites, such as hydroxyl groups (e.g., at C-6'), which are shown to increase potency. plos.org

Hydrophobic and aromatic regions that contribute to target binding. nih.govnih.gov

The identification of these key features helps to understand the molecular basis of the compound's activity and guides the design of new, more effective derivatives. unina.it

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry serves as a powerful tool in modern drug discovery to rationalize and predict the biological activity of compounds, thereby guiding synthetic efforts. nih.govnuchemsciences.comscirp.org Techniques such as molecular docking and pharmacophore modeling are employed to simulate the interaction between a ligand like an arylnaphthalene lignan and its potential biological target. nih.govnih.gov

For instance, docking studies can be used to model how lignans fit into the binding pocket of the estrogen receptor, providing a rationale for their phytoestrogenic activity. nih.gov Similarly, quantitative structure-activity relationship (QSAR) studies can develop mathematical models that correlate chemical structures with biological activities, helping to predict the potency of novel, unsynthesized analogues. nih.gov These in silico methods allow for the high-throughput screening of virtual libraries and the prioritization of compounds for synthesis and biological testing, accelerating the process of lead optimization. nuchemsciences.comnih.gov

Preclinical Investigations of 7,7 Dihydrotaiwanin C in Animal Models

Efficacy Studies in Established Disease Animal Models (Excluding Human-Translational Clinical Aspects)

The evaluation of 7,7'-Dihydrotaiwanin C in animal models of established diseases has provided initial insights into its potential therapeutic effects. These studies are fundamental for understanding the compound's activity in a complex biological system before any consideration for human trials. The primary focus of this section is on the compound's efficacy in cancer models and its broader systemic effects on pathological processes.

Research has demonstrated the in vivo efficacy of this compound in murine cancer models. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a common approach to assess the anti-tumor activity of novel compounds. nih.gov

In the context of leukemia, patient-derived xenograft (PDX) models, which involve transplanting leukemia cells from patients into mice, are considered highly valuable for preclinical drug evaluation as they can accurately reflect the human disease. nih.govuzh.ch While specific studies detailing the use of this compound in leukemia xenograft models are not extensively reported in the provided results, the compound has shown significant cytotoxic activity against human leukemia (HL-60) cell lines in vitro. researchgate.net This in vitro activity provides a strong rationale for its evaluation in corresponding in vivo leukemia models. The development of robust leukemia xenograft models, often in strains like NOD/SCID mice, is a critical step for such preclinical testing. nih.govnih.gov

Regarding breast cancer, various cell lines such as MCF-7 are commonly used to establish xenograft models in mice. nih.govjcancer.org These models allow for the study of tumor growth and the efficacy of potential new therapies. nih.gov A proprietary blend of plant hydrosols containing 7,7'-(S)-dihydrotaiwanin C, among other compounds, demonstrated an inhibitory effect on breast cancer cells. researchgate.net This suggests potential anti-breast cancer activity for this compound that warrants further investigation in established breast cancer animal models. The choice of the animal model is crucial, with options ranging from immunodeficient mice for xenografts to syngeneic models that possess a competent immune system. nih.govtaconic.com

Table 1: Efficacy of a Plant Hydrosol Blend (TGLON) Containing 7,7'-(S)-dihydrotaiwanin C on Various Cancer Cell Lines

| Cancer Cell Type | Inhibition Percentage |

| Lung Cancer | 40.7% |

| Liver Cancer | 84% |

| Breast Cancer | 49.8% |

| Stomach Cancer | 38% |

| Leukemic Lymphoblasts | 52% (at 200-fold dilution) |

Data derived from a study on a proprietary blend of plant hydrosols (TGLON). researchgate.net

Beyond its direct anti-tumor effects, preclinical studies are beginning to explore the broader systemic impact of this compound on pathological processes. For instance, a proprietary blend containing 7,7'-(S)-dihydrotaiwanin C was found to be effective in reducing Bleomycin-induced pulmonary fibrosis in animal models. researchgate.net This finding suggests that the compound may have anti-inflammatory or anti-fibrotic properties that could be beneficial in a range of diseases beyond cancer. The investigation of such systemic effects is crucial for understanding the full therapeutic potential and mechanism of action of the compound.

Pharmacodynamic Evaluation in Animal Systems

Pharmacodynamic studies in animal models are essential to understand how a compound affects the body over time and to identify biomarkers of its activity. nih.gov

The identification of reliable biomarkers is a key aspect of preclinical drug development. nih.gov In the context of this compound, biomarker analysis in animal tissues would involve measuring changes in specific molecules or pathways that are modulated by the compound. For example, in cancer models, this could include assessing the levels of proteins involved in cell proliferation, apoptosis, or angiogenesis within the tumor tissue. While specific biomarker data for this compound in animal tissues is not detailed in the provided search results, the identification of 7-dehydrocholesterol (B119134) reductase (DHCR7) as a biomarker in breast cancer highlights the type of targets that could be investigated. aging-us.com Future studies should aim to identify and validate such biomarkers to monitor the biological activity of this compound in vivo.

Understanding how this compound modulates cellular signaling pathways is critical to elucidating its mechanism of action. Preclinical models provide the platform to investigate these effects in a whole-organism context. wellbeingintlstudiesrepository.org For instance, if in vitro studies suggest that this compound induces apoptosis in cancer cells, preclinical animal studies can confirm if this pathway is also activated in tumors in vivo. Research has indicated that abnormalities in chromosomes 5 and 7 are common in certain types of leukemia. annlabmed.org Given the activity of this compound against leukemia cells, investigating its impact on pathways related to these chromosomal abnormalities in preclinical models could be a valuable area of research. The complexity of these interactions underscores the importance of using appropriate animal models that can faithfully recapitulate the human disease. nih.govwellbeingintlstudiesrepository.org

Considerations for Developing Representative Animal Models for Research

The selection and development of appropriate animal models are critical for the successful preclinical evaluation of compounds like this compound. nih.govresearchgate.netmdpi.comharvard.edu The ideal animal model should mimic the key aspects of the human disease being studied. nih.govresearchgate.net

For cancer research, a variety of models are available, each with its own advantages and limitations. nih.gov These include:

Xenograft models: Human tumor cells are implanted into immunodeficient mice. nih.gov These are useful for evaluating the direct anti-tumor effects of a compound.

Syngeneic models: Murine tumor cells are implanted into mice with a competent immune system, allowing for the study of immuno-oncology agents. taconic.com

Genetically engineered mouse models (GEMs): These mice are genetically modified to develop specific types of cancer, which can more accurately reflect the natural progression of the disease. nih.gov

Patient-derived xenograft (PDX) models: Tumor tissue from a patient is directly implanted into a mouse, which is thought to better represent the heterogeneity of human tumors. nih.govnih.gov

The choice of model depends on the specific research question. For instance, to study the interaction of this compound with the immune system, a syngeneic model would be more appropriate than a xenograft model in immunodeficient mice. nih.govtaconic.com Furthermore, factors such as the route of administration and the physiological differences between the animal model and humans must be carefully considered when interpreting the results of preclinical studies. wellbeingintlstudiesrepository.orgnih.gov The ultimate goal is to use models that provide the most predictive data for how a compound will behave in human clinical trials. nih.govwellbeingintlstudiesrepository.org

Analytical Methodologies for Research on 7,7 Dihydrotaiwanin C

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are fundamental in the separation and quantification of 7,7'-Dihydrotaiwanin C from complex mixtures, such as plant extracts or synthetic reaction products. These techniques are essential for ensuring the purity of the compound used in biological assays and for determining its concentration in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of lignans (B1203133), including this compound. researchgate.net Its application is crucial for both qualitative and quantitative assessments. In a typical setup for analyzing dihydroarylnaphthalene lignans, a reversed-phase C18 column is often employed. researchgate.net The mobile phase generally consists of a gradient mixture of an aqueous solvent (often with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netmdpi.com

For quantitative analysis, an HPLC system equipped with a UV detector is commonly used, with detection wavelengths typically set around 280 nm, which corresponds to the UV absorption maximum for many lignans. mdpi.com The method validation for quantitative purposes involves establishing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). mdpi.com While a specific validated HPLC method for the routine quantification of this compound is not extensively documented in publicly available literature, methods developed for structurally similar lignans, such as justicidin B, can provide a framework. For instance, the quantification of justicidin B has been performed using a standard calibration curve with dilutions ranging from 0.019 to 12.5 µg/mL. mdpi.com

Table 1: Illustrative HPLC Parameters for Analysis of Related Lignans

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Gradient | A time-programmed gradient from a higher to a lower percentage of solvent A |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10-20 µL |

| Column Temp. | Ambient or controlled (e.g., 25 °C) |

This table presents a generalized set of parameters based on methods for similar compounds and may require optimization for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of lignans. However, due to the relatively low volatility of compounds like this compound, a derivatization step is typically required to convert the analyte into a more volatile form. researchgate.net The most common derivatization method for lignans is silylation, which involves replacing active hydrogens in hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.net

Once derivatized, the sample can be analyzed by GC coupled with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. researchgate.net The separation is usually achieved on a non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase. While specific GC methods for this compound are not readily found in the literature, the general approach for lignan (B3055560) analysis provides a solid foundation. researchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of lignans in complex matrices. nih.gov This technique is particularly valuable for the quantitative analysis of trace amounts of the compound in biological samples or plant extracts. The UPLC system utilizes columns with smaller particle sizes (typically <2 µm), allowing for faster separations and improved efficiency compared to conventional HPLC. nih.gov

Coupling UPLC with a tandem mass spectrometer (MS/MS) allows for highly selective and sensitive detection using multiple reaction monitoring (MRM). In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes interferences from the matrix and provides excellent quantification. While a specific UPLC-MS/MS method for this compound is not detailed in the available literature, methods for other lignans in cereal grains have been optimized using a Box-Behnken design to determine the ideal extraction and chromatographic conditions. nih.gov

Spectroscopic Methods for Structural Elucidation (Excluding Basic Compound Identification Data)

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of this compound, especially in the context of its isolation from natural sources or confirmation of its structure after chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Synthetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For a complex molecule like this compound, a suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for complete spectral assignment.

The structure of 7,7'-(S)-dihydrotaiwanin C, isolated for the first time from nature by Chen et al. (2008), was elucidated using such comprehensive NMR analysis. nih.gov The ¹H NMR spectrum provides information about the chemical environment of the protons, while the ¹³C NMR spectrum reveals the carbon framework.

Two-dimensional NMR experiments are crucial for establishing connectivity within the molecule:

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to map out adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons.

While the full detailed NMR data from the original isolation paper is not fully accessible in all public domains, the study by Chen et al. (2008) confirms the use of these techniques for the structural determination of 7,7'-(S)-dihydrotaiwanin C. nih.gov

Mass Spectrometry (MS) for Fragmentation Analysis

Mass Spectrometry (MS) provides information about the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

In the case of 7,7'-(S)-dihydrotaiwanin C, its molecular formula was established as C₂₀H₁₄O₆. nih.gov The fragmentation pattern in the mass spectrum can help to confirm the presence of key structural motifs. For dihydroarylnaphthalene lignans, characteristic fragmentation pathways can be observed. For instance, the cleavage of specific bonds within the lactone ring or the loss of substituents can provide diagnostic ions that support the proposed structure. The stereochemistry at certain positions can also influence the fragmentation pattern, offering a tool for differentiating between isomers. nih.gov While a detailed public fragmentation study specifically for this compound is not available, the general fragmentation patterns of related lignans provide a basis for its analysis. nih.gov

In Vitro Assay Development for Biological Activity Screening

The evaluation of the biological activities of this compound necessitates the development and application of robust in vitro assays. These assays are fundamental in the preliminary screening of the compound's potential therapeutic effects, providing essential data on its cellular and molecular interactions. The development of these screening methods is a critical step in the research pipeline, allowing for the efficient assessment of the compound's bioactivity profile.

Cell Viability and Proliferation Assays (e.g., MTT, SRB)

Cell viability and proliferation assays are cornerstone methodologies for assessing the cytotoxic or cytostatic effects of this compound on various cell lines. These assays measure the proportion of viable cells in a population after exposure to the compound, offering insights into its potential as an anticancer agent or other therapeutic applications where cell growth inhibition is desirable.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. nih.gov In this assay, the yellow tetrazolium salt, MTT, is reduced by metabolically active cells, specifically by mitochondrial reductases, to form a purple formazan (B1609692) product. nih.gov The amount of this formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells. tribioscience.com This assay is known for its sensitivity and can detect changes in metabolic activity that may precede overt signs of cell death. nih.gov

The Sulforhodamine B (SRB) assay is another common method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content. In this assay, cells are fixed and then stained with the SRB dye, which binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

Research has demonstrated the cytotoxic potential of this compound against human leukemia (HL-60) cell lines. researchgate.net The inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for this compound.

| Compound | Cell Line | Assay | IC50 Value (µg/mL) |

|---|---|---|---|

| This compound | HL-60 (Human Leukemia) | MTT Assay | 4.03 |

Enzyme-Linked Immunosorbent Assays (ELISA) for Target Engagement

Enzyme-Linked Immunosorbent Assays (ELISAs) are a versatile and powerful tool for investigating the interaction of this compound with its potential molecular targets. This technique can be adapted to measure the binding of the compound to a specific protein or to quantify the modulation of a particular signaling pathway. The development of a specific ELISA for target engagement would involve the immobilization of the target protein in the wells of a microplate. Subsequently, the plate would be incubated with varying concentrations of this compound. The detection of bound compound can be achieved through the use of a specific antibody that recognizes this compound, which is in turn linked to an enzyme that produces a detectable signal.

Alternatively, a competitive ELISA format can be employed. In this setup, a known ligand or substrate of the target protein is labeled and competes with this compound for binding. A decrease in the signal from the labeled ligand would indicate successful binding of this compound to its target. The development of such assays is crucial for understanding the mechanism of action of the compound and for confirming its interaction with specific cellular components.

Flow Cytometry for Cellular Process Analysis

Flow cytometry is a sophisticated technique that allows for the rapid analysis of multiple physical and chemical characteristics of individual cells as they pass through a laser beam. This methodology is invaluable for dissecting the effects of this compound on various cellular processes, including the cell cycle and apoptosis (programmed cell death).

For cell cycle analysis, cells treated with this compound can be stained with a fluorescent dye that intercalates with DNA, such as 7-amino-actinomycin D (7-AAD). nih.gov The intensity of the fluorescence is directly proportional to the amount of DNA in each cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov An accumulation of cells in a particular phase would suggest that this compound may interfere with cell cycle progression at that specific checkpoint.

To investigate the induction of apoptosis, flow cytometry can be used in conjunction with specific markers of this process. For instance, the externalization of phosphatidylserine, an early marker of apoptosis, can be detected using fluorescently labeled Annexin V. Concurrently, a viability dye like 7-AAD can be used to distinguish between early apoptotic cells (Annexin V positive, 7-AAD negative) and late apoptotic or necrotic cells (Annexin V positive, 7-AAD positive). nih.gov This detailed analysis provides critical information on the cellular mechanisms through which this compound exerts its biological effects.

Bioanalytical Techniques for Metabolite Identification in Animal Models

Understanding the metabolic fate of this compound in vivo is essential for its development as a potential therapeutic agent. Bioanalytical techniques are employed to identify and quantify the metabolites of the compound in biological matrices, such as plasma, urine, and feces, from animal models. This information is crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern bioanalytical research for metabolite identification. nih.gov High-performance liquid chromatography (HPLC) is used to separate the parent compound from its metabolites in a complex biological sample. researchgate.net The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for the determination of their molecular weights.

Future Research Directions and Emerging Methodologies

Exploration of Novel Biological Targets and Pathways

The foundational cytotoxic activity of 7,7'-Dihydrotaiwanin C against HL-60 promyelocytic leukemia cells provides a critical starting point, but a deep mechanistic understanding is currently lacking. researchgate.net Future research must prioritize the identification of its precise molecular targets and the signaling pathways it modulates. Lignans (B1203133) as a class are known to interact with a wide array of biological targets, often exerting antioxidant and anti-inflammatory effects. nih.gov

Key research questions to be addressed include:

Direct Molecular Binding: Does this compound directly bind to specific proteins, such as enzymes or transcription factors, involved in cancer cell proliferation and survival? Techniques like thermal shift assays, surface plasmon resonance (SPR), and affinity chromatography coupled with mass spectrometry can identify direct binding partners.

Pathway Modulation: Beyond direct binding, how does the compound alter cellular signaling? Investigating its impact on key cancer-related pathways like NF-κB, PI3K/Akt, and MAP kinase is crucial. Given the known activities of other lignans, exploring its influence on redox-sensitive pathways involving Nrf2 is also a promising avenue. nih.gov

Apoptosis Induction: What is the specific mechanism of its cytotoxicity? Future studies should determine if it induces apoptosis, and if so, whether it activates the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. This can be assessed by measuring caspase activation, Bcl-2 family protein expression, and cytochrome c release.

Development of Advanced In Vitro Research Models (e.g., Organoids, 3D Cultures, Organ-on-a-Chip)

Traditional two-dimensional (2D) cell culture monolayers, while useful for initial screening, fail to replicate the complex microenvironment of a tumor. nih.gov Cells grown in 3D models often exhibit increased resistance to anticancer drugs, providing a more accurate prediction of in vivo responses. nih.gov To bridge the gap between preclinical discovery and clinical efficacy, research on this compound must incorporate advanced in vitro models. labmanager.com

Future applications of these models include:

Tumor Organoids: Patient-derived organoids (PDOs), particularly from leukemia patients, can be used to test the efficacy of this compound in a personalized medicine context. researchgate.net These 3D structures better mimic the cellular heterogeneity and architecture of the original tumor. researchgate.netnih.gov

3D Spheroid Cultures: Spheroid models of leukemia cell lines can be used to assess the compound's ability to penetrate tissue-like structures and to evaluate its efficacy in a more physiologically relevant context that includes hypoxia and nutrient gradients. dergipark.org.tr

Organ-on-a-Chip Technology: Microfluidic "organ-on-a-chip" systems can be used to model the interaction of leukemia cells with other cell types (e.g., bone marrow stromal cells) and to study the pharmacokinetics and pharmacodynamics of this compound in a dynamic system.

These advanced models will provide a more rigorous preclinical assessment of the compound's activity and potential for clinical translation. labmanager.comscienceexchange.com

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Mechanisms

To gain a comprehensive, unbiased understanding of the cellular response to this compound, the application of "omics" technologies is indispensable. These approaches provide a global snapshot of molecular changes within a cell, offering clues to the compound's mechanism of action that might be missed by hypothesis-driven methods.

Strategic applications of omics technologies include:

Proteomics: Quantitative proteomics can be used to analyze global changes in protein expression in leukemia cells following treatment with this compound. This can reveal which cellular pathways are most significantly perturbed, identify potential biomarkers of response, and pinpoint novel therapeutic targets.

Metabolomics: By profiling the changes in cellular metabolites, metabolomics can shed light on how this compound affects cancer cell metabolism. nih.gov Studies on other lignans suggest a potential role in modulating amino acid and lipid metabolism, which are critical for cancer cell growth. nih.govnih.gov This approach could reveal dependencies of cancer cells that are specifically targeted by the compound.

The integration of these datasets can provide a powerful, systems-level view of the compound's biological effects, accelerating the elucidation of its mechanism.

Innovations in Biosynthetic Engineering for Sustainable Production

The reliance on extraction from its natural source, the slow-growing Taiwan red cypress, is a significant bottleneck for the large-scale production of this compound. Metabolic engineering offers a sustainable and scalable alternative. acs.orgnih.gov The biosynthesis of lignans typically originates from the phenylpropanoid pathway, involving the coupling of two coniferyl alcohol units to form precursors like pinoresinol, which are then modified by a series of enzymes. oup.comresearchgate.net

A forward-looking strategy for sustainable production would involve:

Pathway Elucidation: The first step is to identify the specific genes and enzymes (e.g., dirigent proteins, reductases, and cytochrome P450s) responsible for the biosynthesis of this compound in Chamaecyparis formosensis.

Heterologous Expression: Once identified, these biosynthetic genes can be transferred into a fast-growing, easily scalable host organism, such as Saccharomyces cerevisiae (yeast) or a plant cell culture platform like Forsythia. oup.comnih.gov

Pathway Optimization: The engineered host's metabolism can then be optimized to increase the flux towards this compound production by upregulating key pathway enzymes and downregulating competing pathways.

This biosynthetic approach would ensure a reliable and environmentally friendly supply of the compound for extensive preclinical and potential clinical studies.

Integration of Artificial Intelligence and Machine Learning in Structure-Activity Prediction

To optimize the therapeutic potential of this compound, its core structure can be modified to enhance potency and selectivity. Artificial intelligence (AI) and machine learning (ML) are powerful tools for accelerating this process by building predictive Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net

Future research should leverage these computational tools to:

Develop Predictive QSAR Models: By training ML algorithms on a dataset of known lignans and their cytotoxic activities, models can be built to predict the activity of novel, virtual derivatives of this compound. nih.gov

Identify Key Structural Features: These models can help identify the specific chemical moieties on the this compound scaffold that are most critical for its cytotoxic activity. nih.govfigshare.com

Guide Synthetic Chemistry: The insights gained from QSAR models can guide medicinal chemists in designing and synthesizing new analogues with improved efficacy and drug-like properties, focusing efforts on the most promising candidates and reducing unnecessary synthesis.

Advanced Preclinical Study Designs for Complex Disease Models

While in vitro data is essential, the ultimate test of a compound's potential is its performance in vivo. To increase the likelihood of clinical success, it is imperative to move beyond simple subcutaneous xenograft models and utilize more sophisticated preclinical models that better recapitulate human disease. nih.gov The significant gap between preclinical and clinical success for many natural products underscores the need for more predictive animal models. nih.govmdpi.comresearchgate.net

The preclinical development plan for this compound should include:

Patient-Derived Xenograft (PDX) Models: Following promising results in organoid studies, the compound should be tested in PDX models, where patient tumor tissue is directly implanted into immunodeficient mice. These models maintain the heterogeneity and genetic landscape of the original tumor, offering a highly relevant platform for efficacy testing.

Orthotopic and Metastatic Models: To evaluate the compound's effect on tumor growth in the correct organ environment and its ability to inhibit metastasis, orthotopic models (where cancer cells are implanted into the corresponding organ) should be employed.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Rigorous PK/PD studies in these advanced models are necessary to understand the compound's absorption, distribution, metabolism, and excretion, and to correlate its concentration in the tumor with biological effects.

By adopting this multi-faceted and technologically advanced research plan, the scientific community can systematically unlock the full potential of this compound, paving a clear path toward its potential development as a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What is the natural origin and structural characterization of 7,7'-Dihydrotaiwanin C?

- Answer : this compound is a lignan isolated from Chamaecyparis formosensis (Taiwan cypress). Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Key features include a dibenzylbutane skeleton with hydroxyl and methyl substituents, critical for its bioactivity . Purity verification requires HPLC (≥98% purity), as noted in commercial standards .

Q. What are the primary biological activities of this compound in preclinical studies?

- Answer : The compound exhibits antitumor activity, demonstrated by cytotoxic effects in HeLa cells (IC50: 47.1 μM for structurally related lignans) . Its mechanisms include oxidative stress modulation and apoptosis induction, though specific pathways require further validation. Antioxidant properties are inferred from its lignan classification, which shares radical-scavenging traits with other plant-derived polyphenols .

Q. How is this compound extracted and isolated from plant sources?

- Answer : Standard protocols involve solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., silica gel column chromatography, HPLC). Yield optimization requires temperature-controlled extraction to preserve thermolabile functional groups . Purity assessment aligns with guidelines for natural product isolation .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the antitumor efficacy of this compound in vivo?

- Answer : Rigorous in vivo studies should use xenograft models with dose-ranging trials (e.g., 10–100 mg/kg) to establish therapeutic windows. Pharmacokinetic parameters (bioavailability, half-life) must be quantified via LC-MS/MS. Control groups should include structurally analogous lignans (e.g., Taiwanin C) to benchmark activity . Compliance with ICH guidelines for preclinical testing ensures reproducibility and ethical rigor .

Q. How can contradictions in cytotoxicity data across different cell lines be resolved?

- Answer : Discrepancies may arise from cell-specific uptake efficiency or metabolic activation. Researchers should:

- Compare membrane permeability using assays like Caco-2 monolayer transport.

- Profile metabolic stability in liver microsomes.

- Validate target engagement via proteomics or transcriptomics (e.g., RNA-seq to identify dysregulated apoptosis pathways) .

Tools for data visualization and statistical analysis (e.g., R/Bioconductor) enhance reproducibility .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. What computational strategies are suitable for studying the structure-activity relationship (SAR) of this compound?

- Answer : Density Functional Theory (DFT) calculations can predict electron distribution and reactive sites, while molecular docking simulates interactions with targets like topoisomerases or estrogen receptors. Hybrid QM/MM methods refine binding energy estimates. Validation requires correlating computational predictions with experimental IC50 values .

Q. How can structural modifications enhance the antitumor potency of this compound?

- Answer : Rational design focuses on:

- Hydroxylation : Introducing additional -OH groups to improve water solubility.

- Glycosylation : Attaching sugar moieties (e.g., β-D-glucopyranoside) to enhance bioavailability.

- Methylation : Stabilizing reactive phenolic groups to reduce metabolic degradation.

Synthetic analogs should be screened in high-throughput assays (e.g., NCI-60 panel) .

Q. What synergistic effects are observed when combining this compound with conventional chemotherapeutics?

- Answer : Preliminary data suggest synergy with DNA-damaging agents (e.g., cisplatin) via enhanced ROS generation. Combinatorial index (CI) analysis using the Chou-Talalay method is recommended. Mechanistic studies should assess cross-talk between apoptotic and autophagic pathways .

Methodological Notes

- Data Interpretation : Use tools like GraphPad Prism for dose-response curves and ANCOVA for inter-study comparisons .

- Quality Control : Adhere to USP/ICH guidelines for compound characterization, including residual solvent analysis (GC-MS) and chiral purity verification .

- Ethical Compliance : Ensure animal studies follow ARRIVE 2.0 guidelines for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.